molecular formula C₂₃H₂₆N₂O₂ B1663824 Solifenacin CAS No. 242478-37-1

Solifenacin

Cat. No. B1663824
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-VXKWHMMOSA-N
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Description

Solifenacin is a medicine used to treat overactive bladder and neurogenic detrusor overactivity. It may help with incontinence, urinary frequency, and urinary urgency . It is of the antimuscarinic class and works by decreasing bladder contractions .


Synthesis Analysis

The synthesis of Solifenacin involves an efficient and single-pot process for the preparation of enantiomerically pure solifenacin succinate . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis (4-nitrophenyl)carbonate . The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .


Molecular Structure Analysis

Solifenacin has a molecular formula of C23H26N2O2 . Its structure includes a 1-azabicyclo [2.2.2]oct-3-yl group and a 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate group .


Chemical Reactions Analysis

Solifenacin reacts with N-bromosuccinimide and dyes in a spectrophotometric method developed for its determination in pure and pharmaceutical dosage forms .


Physical And Chemical Properties Analysis

Solifenacin has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake . It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier .

Scientific Research Applications

M3 Receptor Antagonism in the Urinary Bladder and Salivary Gland

Solifenacin, known as YM905, has been researched for its role in treating overactive bladder. It has been compared with oxybutynin, another commonly prescribed agent. Research indicates that solifenacin exhibits selective antagonism to the M3 muscarinic receptors, particularly in the urinary bladder, suggesting its potential for bladder-specific therapeutic applications (Ikeda et al., 2002).

Muscarinic Receptor Binding in Bladder Urothelium

Solifenacin has been found to bind muscarinic receptors not only in the detrusor muscle but also in the bladder urothelium with high affinity. This discovery is significant as it indicates the effect of solifenacin on bladder muscarinic receptors, which could be affected by the drug excreted in urine (Ito et al., 2016).

Comparison of Muscarinic Receptor Selectivity

In studies using muscarinic receptor subtype knockout mice, solifenacin demonstrated a significant activity to bind muscarinic receptors in the bladder compared to those in the submandibular gland. This suggests its selective binding to the muscarinic M3 subtype in the bladder, highlighting its potential for overactive bladder treatment (Ito et al., 2009).

Activation of M-Type K+ Current

Solifenacin has been shown to interact with M-type K+ channels, stimulating IK(M) in electrically excitable cells. This action is independent of its antagonistic activity on muscarinic receptors, indicating a broader range of cellular effects beyond its antimuscarinic action (Cho et al., 2021).

Efficacy on Irritable Bowel Syndrome with Diarrhea

A study examining the efficacy of solifenacin on irritable bowel syndrome with diarrhea (IBS-D) indicated that it could be as effective as ramosetron, aserotonin 3 receptor antagonist. This suggests solifenacin's potential application in gastrointestinal disorders, specifically for symptomatic relief of IBS-D (Fukushima et al., 2012).

Transdermal Absorption in Therapeutic Applications

Research into the transdermal formulations of solifenacin, including cream and tape formulations, showed significant in vitro permeability and in vivo absorption. This indicates the potential for alternative administration routes for solifenacin, providing slow absorption into plasma and prolonged drug presence in the body (Yoshida et al., 2019).

Clinical Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics and pharmacodynamics of solifenacin have demonstrated its high bioavailability, ability to cross the blood-brain barrier, and primary metabolism via hepatic routes. This research provides a comprehensive understanding of solifenacin's absorption, distribution, metabolism, and excretion, essential for its clinical application (Doroshyenko & Fuhr, 2009).

Pediatric Applications

Solifenacin has also been evaluated for its efficacy and safety in treating overactive bladder symptoms in children and adolescents. The results showed its superiority to placebo in increasing mean volume voided per micturition in children, indicating its potential application in pediatric overactive bladder management (Newgreen et al., 2017).

Safety And Hazards

Solifenacin may cause side effects such as dry mouth, constipation, and urinary tract infection . Severe side effects may include urinary retention, QT prolongation, hallucinations, glaucoma, and anaphylaxis . It is unclear if use is safe during pregnancy .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Solifenacin

CAS RN

242478-37-1
Record name Solifenacin
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URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,800
Citations
O Doroshyenko, U Fuhr - Clinical pharmacokinetics, 2009 - Springer
… solifenacin, a tertiary amine with anticholinergic properties, is used for symptomatic treatment of overactive bladder. Solifenacin … of a 5 or 10 mg solifenacin dose, respectively. Studies in …
Number of citations: 67 link.springer.com
KJ Kreder - Urologic Clinics, 2006 - urologic.theclinics.com
… C-radiolabeled solifenacin was recovered in the urine as intact solifenacin, and 69.2% of the radioactive solifenacin was recovered in the urine as metabolites of solifenacin and 22.5% …
Number of citations: 14 www.urologic.theclinics.com
RS Pelman, JP Capo Jr… - Postgraduate …, 2008 - Taylor & Francis
… solifenacin treatment was further demonstrated when evaluating volume voided per micturition, which increased by 32.3 mL for solifenacin 5 mg and 42.5 mL for solifenacin I … solifenacin …
Number of citations: 21 www.tandfonline.com
CJ Kelleher, L Cardozo, CR Chapple, F Haab… - BJU …, 2005 - Wiley Online Library
… (P < 0.05) different from placebo for both solifenacin 5 and 10 mg once daily on five of the … both solifenacin doses in nine of the 10 domains. Improvements in QoL scores for solifenacin …
…, C Chapple, AM Ridder, Solifenacin Study Group - European urology, 2005 - Elsevier
OBJECTIVE:: To examine safety and tolerability findings as primary endpoints, and efficacy outcomes as secondary endpoints, of solifenacin treatment over a period of up to 1 year. …
Number of citations: 203 www.sciencedirect.com
L Cardozo, M Lisec, R Millard… - The Journal of …, 2004 - auajournals.org
Purpose : In this phase 3 trial we assessed the efficacy of solifenacin 5 mg and 10 mg daily in patients with symptoms related to overactive bladder. In addition, we assessed the safety …
Number of citations: 417 www.auajournals.org
CR Chapple, L Cardozo, WD Steers… - International Journal of …, 2006 - Wiley Online Library
… of solifenacin succinate with a total enrolment of over 2800 patients. Data from these trials show that solifenacin 5 … The results of these phase III trials support the use of solifenacin in the …
Number of citations: 123 onlinelibrary.wiley.com
L Cardozo, E Heßdörfer, R Milani, P Arañó… - BJU …, 2008 - Wiley Online Library
… data from the solifenacin SUNRISE study (deriving its acronym from Solifenacin in the … Solifenacin succinate is an oral antimuscarinic agent which was first marketed in Europe in …
P Abrams, S Swift - European urology, 2005 - Elsevier
… The aim of this analysis was to determine the effects of solifenacin in patients considered … Patients received placebo or solifenacin 10 mg once daily (2 studies), or placebo or solifenacin …
Number of citations: 87 www.sciencedirect.com
A Wagg, JJ Wyndaele, P Sieber - The American journal of geriatric …, 2006 - Elsevier
… the efficacy and tolerability of solifenacin 5 and 10 mg once … ) with OAB who were treated with solifenacin in four 12-week, … from elderly subjects who received solifenacin in a 40-week, …
Number of citations: 173 www.sciencedirect.com

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